Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate is a synthetic organic compound characterized by its complex aromatic structure. Its molecular formula is , with a molecular weight of approximately 419.45 g/mol. The compound features a benzyloxy group, dibenzylamino moiety, and a fluorine atom, which collectively contribute to its unique chemical properties and potential biological activities .
The chemical reactivity of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate can be explored through various organic reactions. Key reactions include:
These reactions are essential for synthesizing derivatives that may exhibit improved pharmacological properties or exploring their reactivity in organic synthesis .
Preliminary studies indicate that Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate may possess significant biological activities, including:
The mechanism of action likely involves the interaction with specific enzymes or receptors that are crucial for pathogen survival or tumor proliferation .
The synthesis of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate typically involves multi-step organic reactions. Common synthetic routes include:
These methods provide a pathway to produce this compound in a laboratory setting, allowing for further exploration of its properties and applications .
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate has potential applications in several fields:
Interaction studies involving Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate focus on its binding affinity with various biological targets, including enzymes and receptors. Techniques such as:
These studies are crucial for understanding how structural modifications can enhance efficacy against specific targets and help optimize drug design .
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate | 136818-64-9 | 0.80 | Indole structure with methoxy group |
| Methyl 5-fluoro-1H-indole-2-carboxylate | 167631-84-7 | 0.76 | Indole structure, lacks pyrrole ring |
| 7-Fluoro-1H-indole-2-carboxylic acid | 399-67-7 | 0.75 | Acidic functional group |
| 4,6-Difluoroindole-2-carboxylic acid | 247564-66-5 | 0.75 | Two fluorine substituents |
| Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate | 1253799-29-9 | N/A | Complex aromatic structure |
This table illustrates variations in substituents and functional groups that influence biological activities and applications. The presence of both benzyloxy and dibenzylamino groups in Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate contributes to its unique profile compared to similar compounds .
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate presents as an off-white to white solid powder under standard laboratory conditions [1] [2]. The compound exists in a crystalline solid state at room temperature, maintaining structural integrity under normal atmospheric conditions [1] [3]. The physical appearance is consistent across multiple commercial suppliers, indicating reproducible synthesis and purification processes.
The compound exhibits typical characteristics of organic aromatic esters, with a stable crystalline structure that facilitates handling and storage. The solid-state properties make it suitable for various analytical techniques and synthetic applications where precise measurements are required.
The solubility profile of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate reflects its highly lipophilic nature, as evidenced by its calculated LogP value of 9.41 [4]. The compound demonstrates confirmed solubility in dimethyl sulfoxide (DMSO), which serves as the primary solvent for stock solution preparation in research applications [1] [5] [3].
| Solvent | Solubility | Notes | Source Reference |
|---|---|---|---|
| DMSO | Soluble | Confirmed in multiple sources | [1] [5] [3] |
| Water | Poorly soluble (predicted) | Due to high lipophilicity | Predicted |
| Ethanol | May dissolve (predicted) | Testing recommended with small amounts | [3] |
| DMF | May dissolve (predicted) | Alternative to DMSO | [3] |
| Organic solvents | Expected to be soluble | Due to aromatic character | Predicted |
For research applications requiring aqueous formulations, alternative strategies involving co-solvents or surfactants may be necessary due to the compound's limited water solubility [3].
The boiling point of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate has been predicted to be 695.5±55.0°C [6] [7]. This exceptionally high boiling point is consistent with the compound's complex aromatic structure and extensive intermolecular interactions arising from multiple benzyl and phenyl groups.
The melting point data is not experimentally available in the current literature sources. However, given the compound's substantial molecular weight (531.62-531.63 g/mol) and rigid aromatic framework, a relatively high melting point would be expected, typical of complex organic esters with multiple aromatic substituents.
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate demonstrates adequate thermal stability under standard laboratory conditions. The compound remains stable at room temperature for typical handling and analytical procedures [5] [2]. For long-term storage, optimal stability is maintained at -20°C, which preserves the compound's integrity for extended periods [5] [8].
The thermal stability profile supports the compound's use in various synthetic and analytical applications. Storage recommendations indicate that the compound should be kept in sealed containers away from moisture to prevent degradation [5] [2]. The stability characteristics allow for standard analytical techniques including spectroscopic analysis and chromatographic separations.
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate exhibits good stability under ambient laboratory conditions when properly stored [5] [2]. The compound should be maintained in sealed, dry conditions to prevent moisture-induced degradation. Environmental factors such as light exposure and elevated temperatures should be minimized during storage and handling.
The ester functionality provides inherent stability under neutral conditions, while the aromatic ring systems contribute to overall molecular stability through resonance stabilization. However, extreme pH conditions or the presence of strong nucleophiles could potentially affect the ester bond integrity.
Based on the structural analysis of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate, the compound is expected to undergo typical aromatic substitution reactions characteristic of substituted benzene derivatives. The presence of electron-donating groups such as the benzyloxy and dibenzylamino substituents may activate the aromatic rings toward electrophilic aromatic substitution.
The ester functionality represents a potential site for hydrolysis reactions under acidic or basic conditions. The fluorine substituent provides electronic effects that may influence the reactivity of adjacent positions on the aromatic ring. The dibenzylamino group may also participate in reactions typical of tertiary amines, including potential oxidation or alkylation reactions under appropriate conditions.
Experimental pKa values for Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate are not available in the current literature. However, based on structural analysis, the compound is predicted to exhibit weakly basic behavior due to the presence of the dibenzylamino functionality.
The tertiary amine nitrogen in the dibenzylamino group would be expected to have a pKa value typical of aromatic tertiary amines, likely in the range of 4-6. The electron-withdrawing effects of the fluorine substituent and the ester carbonyl group may reduce the basicity compared to simple aliphatic tertiary amines. The multiple aromatic rings provide additional electronic stabilization that influences the acid-base equilibrium.
Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate demonstrates exceptionally high lipophilicity, with a calculated LogP value of 9.41 [4]. This value indicates that the compound strongly favors organic phases over aqueous environments, reflecting the dominance of hydrophobic aromatic character in its molecular structure.
The high lipophilicity results from the presence of multiple aromatic ring systems, including the phenyl ester group, benzyloxy substituent, and dibenzylamino moiety. This property significantly influences the compound's solubility profile, membrane permeability characteristics, and potential bioavailability in biological systems. The lipophilic nature makes the compound suitable for applications in organic synthesis and may influence its distribution in biological matrices.
The UV-visible spectroscopic properties of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate are expected to be dominated by the extensive aromatic conjugation present in the molecule. The compound contains multiple benzene rings that can participate in π→π* electronic transitions, typically observed in the UV region between 250-300 nm.
The dibenzylamino group may contribute additional chromophoric character through n→π* transitions involving the nitrogen lone pair electrons. The presence of the fluorine substituent may introduce subtle shifts in the absorption maxima due to its strong electron-withdrawing character. The benzyloxy group provides additional aromatic character that extends the conjugated system.
Specific absorption maxima, extinction coefficients, and detailed spectral characteristics have not been experimentally determined in the available literature sources. Such data would require dedicated spectroscopic studies under controlled conditions.
The infrared spectrum of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate would be expected to display characteristic absorption bands corresponding to its functional groups. Key spectroscopic features would include:
Carbonyl Stretch: The ester carbonyl group should exhibit a characteristic C=O stretching vibration in the region of 1720-1750 cm⁻¹, with the exact position influenced by conjugation with the aromatic ring system.
Aromatic C-H Stretches: Multiple aromatic C-H stretching vibrations would be observed in the 3000-3100 cm⁻¹ region, corresponding to the various benzene rings present in the structure.
Aromatic C=C Stretches: Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, with multiple bands due to the presence of several aromatic ring systems.
C-F Stretch: The carbon-fluorine bond would contribute a characteristic C-F stretching vibration in the 1000-1300 cm⁻¹ region.
Ether C-O Stretches: The benzyloxy group would contribute C-O stretching vibrations in the 1000-1300 cm⁻¹ region.
Detailed experimental infrared spectroscopic data has not been reported in the available literature sources.
The fluorescence properties of Phenyl 2-(benzyloxy)-3-(dibenzylamino)-5-fluoro-6-methylbenzoate have not been experimentally characterized in the available literature. However, based on structural analysis, the compound may exhibit fluorescent behavior due to its extended aromatic conjugation system.
The presence of multiple benzene rings and the dibenzylamino group could contribute to fluorescent properties through π-electron delocalization. The fluorine substituent may influence the fluorescence quantum yield and emission wavelength through its electronic effects. The rigid aromatic framework may restrict non-radiative decay pathways, potentially enhancing fluorescence efficiency.